molecular formula C7H8BN3O2 B12504674 (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid

(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid

Cat. No.: B12504674
M. Wt: 176.97 g/mol
InChI Key: HOACZEXGGFAODP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions: (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boronic esters, substituted boronic acids, and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Chemistry: In chemistry, (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Biology and Medicine: Its boronic acid moiety can interact with biological molecules, making it a candidate for drug design and development .

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties make it suitable for creating materials with specific functionalities .

Mechanism of Action

Comparison with Similar Compounds

  • Phenylboronic acid
  • 4-Methylphenylboronic acid
  • 2,4,6-Trimethylphenylboronic acid

Comparison: Compared to these similar compounds, (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid is unique due to its triazole ring structure. This structure imparts distinct electronic properties and reactivity, making it more versatile in certain chemical reactions and applications .

Properties

Molecular Formula

C7H8BN3O2

Molecular Weight

176.97 g/mol

IUPAC Name

(3-methylbenzotriazol-5-yl)boronic acid

InChI

InChI=1S/C7H8BN3O2/c1-11-7-4-5(8(12)13)2-3-6(7)9-10-11/h2-4,12-13H,1H3

InChI Key

HOACZEXGGFAODP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)N=NN2C)(O)O

Origin of Product

United States

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